molecular formula C18H13F3N4OS2 B2363734 3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-65-0

3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2363734
CAS No.: 847403-65-0
M. Wt: 422.44
InChI Key: GGPLCGRLWPOENS-UHFFFAOYSA-N
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Description

3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has garnered attention for its potential applications across various scientific fields. This compound, characterized by its unique structure, bridges several functional groups known for their pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one generally involves the cyclization of precursor compounds under controlled conditions The triazole ring can be synthesized through a Huisgen cycloaddition reaction, typically under thermal or copper-catalyzed conditions

Industrial Production Methods

Industrial production may rely on scalable processes that ensure high yield and purity. Batch and continuous flow reactors can be employed to maintain reaction conditions, such as temperature and pressure, which are optimized to maximize output while minimizing by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, may also be considered to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, including:

  • Oxidation: Typically using reagents such as hydrogen peroxide or KMnO4.

  • Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions, especially at the sulfur or nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in the presence of acetic acid.

  • Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

  • Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

Major products from these reactions may include various functionalized derivatives, such as sulfoxides from oxidation or methylated analogs from substitution reactions.

Scientific Research Applications

3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has multiple applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Used in studying the interaction of synthetic compounds with biological macromolecules.

  • Medicine: : Potentially useful in developing new pharmaceuticals, particularly for its anticancer and antimicrobial properties.

  • Industry: : May be employed in the production of specialized polymers and coatings.

Mechanism of Action

This compound may exert its effects through several pathways:

  • Molecular Targets: : It could interact with enzymes or receptors involved in critical biological processes.

  • Pathways: : The compound might disrupt or activate specific signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Compared to other similar compounds, such as:

  • 4-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzothiazole

  • 5-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzothiazole

3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific substitution pattern, which might confer enhanced biological activity or stability

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Properties

IUPAC Name

3-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS2/c1-27-16-23-22-15(10-24-13-7-2-3-8-14(13)28-17(24)26)25(16)12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPLCGRLWPOENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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